1-(4-Fluorophenyl)butan-2-amine hydrochloride

Forensic Toxicology Designer Drug Analysis Regioisomer Differentiation

Forensic laboratories face a critical identification challenge: standard GC-MS cannot discriminate 1-(4-fluorophenyl)butan-2-amine from regioisomeric 2-, 3-, and 4-fluoroamphetamines due to virtually identical EI mass spectra and overlapping GC retention times. Generic substitution of regioisomeric analogs introduces unacceptable identification uncertainty. • Authenticated reference standard enabling orthogonal confirmation via NMR (¹H/¹³C) and GC-IR, independent of MS fragmentation patterns • Validated [M+H-HF]⁺ fragment analysis at m/z 134 delivers unequivocal identification with submicrogram sensitivity • ≥95% purity; shipped under ambient conditions with full QA documentation and certified spectra for forensic admissibility

Molecular Formula C10H15ClFN
Molecular Weight 203.68 g/mol
CAS No. 23194-79-8
Cat. No. B1458420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)butan-2-amine hydrochloride
CAS23194-79-8
Molecular FormulaC10H15ClFN
Molecular Weight203.68 g/mol
Structural Identifiers
SMILESCCC(CC1=CC=C(C=C1)F)N.Cl
InChIInChI=1S/C10H14FN.ClH/c1-2-10(12)7-8-3-5-9(11)6-4-8;/h3-6,10H,2,7,12H2,1H3;1H
InChIKeyMZMRYQWRCZRMIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)butan-2-amine HCl | Reference Standard Overview


1-(4-Fluorophenyl)butan-2-amine hydrochloride (CAS 23194-79-8) is a fluorinated phenethylamine derivative with molecular formula C10H15ClFN and molecular weight 203.68 g/mol . Also known as 1-(4-fluorophenyl)-2-butanamine hydrochloride or 4-fluorophenylbutan-2-amine, this compound exists as a racemic mixture of chiral amine hydrochloride salt [1]. It serves primarily as an analytical reference standard for forensic toxicology and designer drug monitoring applications, where unambiguous differentiation from regioisomeric 2-fluoroamphetamine and 3-fluoroamphetamine is analytically critical [2].

1-(4-Fluorophenyl)butan-2-amine HCl | Why Regioisomer Substitution Fails


In-class substitution of 1-(4-fluorophenyl)butan-2-amine hydrochloride with structurally similar analogs (e.g., 4-fluoroamphetamine, 2-fluoroamphetamine, 3-fluoroamphetamine) is analytically unsound. Regioisomeric 2-, 3-, and 4-fluoroamphetamines exhibit virtually identical electron ionization (EI) mass spectra, rendering standard GC-MS methods insufficient for unambiguous discrimination [1]. Furthermore, gas chromatographic retention times of the three regioisomeric fluoroamphetamines and their acetylated/trifluoroacetylated derivatives are so similar that complete separation cannot be achieved under routine GC-MS conditions [2]. Consequently, a reference standard of the exact compound is mandatory for method validation, forensic identification, and regulatory compliance—generic substitution of regioisomeric analogs introduces unacceptable identification uncertainty [3].

1-(4-Fluorophenyl)butan-2-amine HCl | Differentiation Evidence


CI Product Ion Spectrometry vs. EI-MS

Product ion mass spectrometry using chemical ionization (CI) and analysis of hydrogen fluoride loss ions [M+H−HF]+ at m/z 134 enables unequivocal differentiation of 1-(4-fluorophenyl)butan-2-amine from regioisomeric 2-fluoroamphetamine, 3-fluoroamphetamine, and 4-fluoroamphetamine without prior derivatization [1]. This method achieves submicrogram detection limits, providing unambiguous identification where standard EI-MS fails to discriminate meta- and para-isomers [2].

Forensic Toxicology Designer Drug Analysis Regioisomer Differentiation

NMR-Based Regioisomer Differentiation

1H-NMR and 13C-NMR spectroscopy allow unequivocal differentiation of 1-(4-fluorophenyl)butan-2-amine from regioisomeric 2-fluoroamphetamine and 3-fluoroamphetamine [1]. While EI mass spectra of regioisomeric fluoroamphetamines are virtually identical, NMR provides unambiguous aromatic substitution pattern assignment based on distinct chemical shift patterns for ortho-, meta-, and para-fluorophenyl substitution [2].

NMR Spectroscopy Analytical Chemistry Structure Elucidation

GC-IR Confirmation of Substitution Pattern

Gas chromatography-infrared spectroscopy (GC-IR) enables unequivocal differentiation of 1-(4-fluorophenyl)butan-2-amine from all studied regioisomeric fluoroamphetamines [1]. GC-IR provides orthogonal structural confirmation independent of MS fragmentation patterns, which are virtually identical among regioisomeric fluoroamphetamines [2]. This method is particularly valuable when NMR lacks sufficient sensitivity or when complex mixtures must be analyzed [3].

Gas Chromatography-Infrared Spectroscopy Forensic Analysis Regioisomer Identification

Spectral Library Coverage

Reference mass spectra for 1-(4-fluorophenyl)butan-2-amine are available in commercial spectral libraries including Mass Spectra of Designer Drugs 2024 and the Wiley Registry of Mass Spectral Data 2023 [1]. The SpectraBase database contains 1 NMR spectrum and 3 MS (GC) spectra for this compound (Compound ID: EDpRsyu1Hu0), with TMS-derivatized reference spectra achieving ≥99% similarity for library matching [2].

Mass Spectrometry Spectral Library Analytical Reference Data

Lipophilicity and Basicity Distinction

1-(4-Fluorophenyl)butan-2-amine (free base) exhibits a calculated log P of 2.81 and polar surface area (PSA) of 26.02 Ų . These physicochemical parameters differ from unsubstituted amphetamine (log P ~1.76) and 4-fluoroamphetamine (log P ~1.97), reflecting the extended butan-2-amine side chain versus the propan-2-amine chain of amphetamine analogs .

Physicochemical Properties Medicinal Chemistry log P Determination

1-(4-Fluorophenyl)butan-2-amine HCl | Research and Industrial Applications


Forensic Toxicology Reference Standard

1-(4-Fluorophenyl)butan-2-amine hydrochloride serves as an authentic reference standard for forensic laboratories identifying designer drugs in seized materials and biological specimens. Its use is mandatory for method validation when 4-fluorophenylbutan-2-amine is suspected, as standard GC-MS fails to discriminate this compound from regioisomeric 2-fluoroamphetamine and 3-fluoroamphetamine [1]. The validated product ion spectrometry method employing [M+H−HF]+ fragment analysis at m/z 134 provides unequivocal identification with submicrogram sensitivity [2].

NMR and GC-IR Method Development

This compound is essential for developing and validating confirmatory analytical methods based on NMR and GC-IR, which provide orthogonal structural confirmation independent of MS fragmentation [1]. NMR spectroscopy (1H and 13C) enables unambiguous regioisomer differentiation when mass spectrometry yields ambiguous results, while GC-IR offers vapor-phase structural confirmation suitable for complex mixture analysis [2].

Mass Spectral Library Expansion

As a reference compound with authenticated GC-MS and MS-MS spectra cataloged in commercial libraries (Mass Spectra of Designer Drugs, Wiley Registry), this substance supports spectral library expansion and database curation efforts [1]. The availability of TMS-derivatized reference spectra with ≥99% matching confidence enables reliable automated identification workflows in high-throughput forensic screening [2].

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